3-Amino-2-phenylpropan-1-ol

Overview

Description

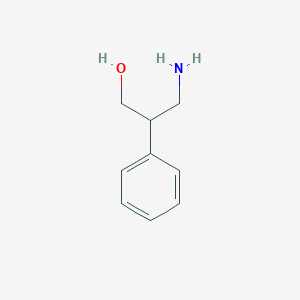

3-Amino-2-phenylpropan-1-ol is a chiral amino alcohol . It is a colorless viscous liquid and is a useful intermediate for the synthesis of dapoxetine .

Synthesis Analysis

The synthesis of 2-Amino-3-Phenylpropan-1-Ol compounds has been achieved from Baylis-Hillman derivatives . Another study discusses the transformation of hydroxyl groups in these compounds into mesylate in the presence of methanesulfonyl chloride and amino-basic compound .Molecular Structure Analysis

The molecular formula of 3-Amino-2-phenylpropan-1-ol is C9H13NO . The InChIKey is STVVMTBJNDTZBF-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C (C=C1)CC (CO)N .Chemical Reactions Analysis

The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-2-phenylpropan-1-ol is 151.21 g/mol . It is a colorless viscous liquid .Scientific Research Applications

Synthesis of Derivatives

“3-Amino-2-phenylpropan-1-ol” is used in the synthesis of its derivatives. These derivatives are synthesized from Baylis-Hillman . The study of these derivatives can provide insights into their kinetic, lifetime, and biological properties .

Biological Studies

The derivatives of “3-Amino-2-phenylpropan-1-ol” are used in biological studies. These studies can help understand the biological properties and potential applications of these compounds .

Chemical Engineering

This compound plays a role in chemical engineering, particularly in the synthesis of other complex compounds .

Pharmacology

In the field of pharmacology, “3-Amino-2-phenylpropan-1-ol” and its derivatives can be used to study their potential therapeutic effects .

Organometallic Complexes

“3-Amino-2-phenylpropan-1-ol” reacts with substituted salicylaldehydes to form tridentate chiral Schiff base ligands. These ligands can form H-bonded chiral supramolecular metal-organic architectures .

Antimicrobial Activity

This compound can be used in the synthesis of an unnatural tripeptide, which can enhance the antimicrobial activity of methicillin against methicillin-resistant Staphylococcus aureus .

Hydrogenation Studies

“3-Amino-2-phenylpropan-1-ol” was used to study the hydrogenation of trans-cinnamaldehyde using water-soluble organometallic complexes .

Enantioselective Synthesis

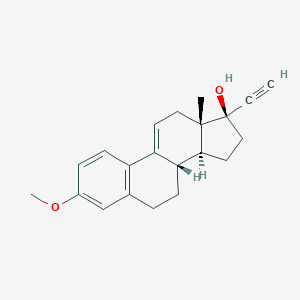

This compound was used as a starting reagent during the enantioselective synthesis of (S)- and ®-dapoxetine .

Safety and Hazards

The substance is classified as causing skin irritation (Category 2, H315), eye irritation (Category 2A, H319), and specific target organ toxicity - single exposure (Category 3), Respiratory system, H335 .

Relevant Papers The synthesis of 2-Amino-3-Phenylpropan-1-Ol compounds from Baylis-Hillman derivatives has been discussed in a paper . Another paper discusses the discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-phenylpropan-1-ols .

Mechanism of Action

Target of Action

3-Amino-2-phenylpropan-1-ol is a chiral amino alcohol It’s known to react with substituted salicylaldehydes to form tridentate chiral schiff base ligands .

Mode of Action

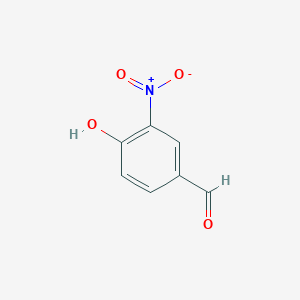

The compound interacts with its targets through a condensation reaction with 5-nitrosalicylaldehyde to form a new chiral Schiff base . It also reacts with nitriles to form oxazolines, which are useful in Pd-catalyzed allylic substitution .

Biochemical Pathways

The formation of tridentate chiral schiff base ligands suggests that it may influence pathways involving these ligands .

Result of Action

The compound can enhance the antimicrobial activity of methicillin against methicillin-resistant Staphylococcus aureus when used in the synthesis of an unnatural tripeptide . This suggests that it may have potential applications in the development of new antimicrobial agents.

Action Environment

Like other chiral amino alcohols, its stability and efficacy may be influenced by factors such as temperature, ph, and the presence of other substances in the environment .

properties

IUPAC Name |

3-amino-2-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVZNCUPEGZSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-phenylpropan-1-ol | |

CAS RN |

62247-39-6 | |

| Record name | 3-amino-2-phenylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

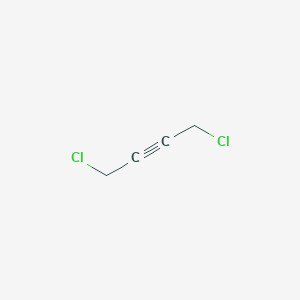

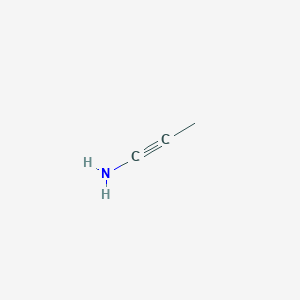

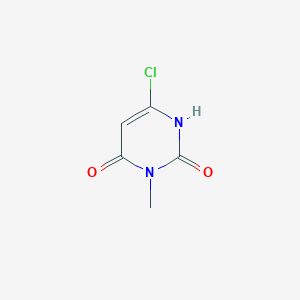

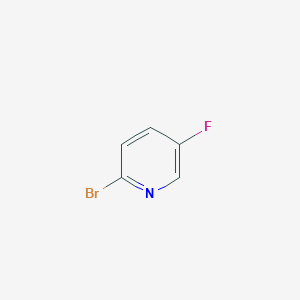

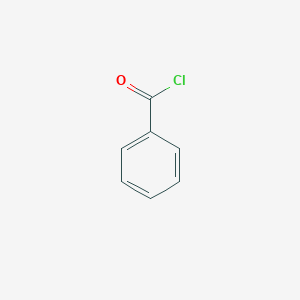

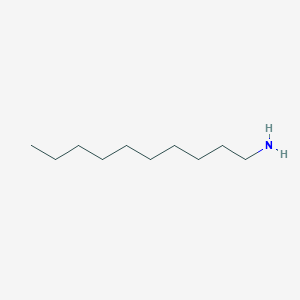

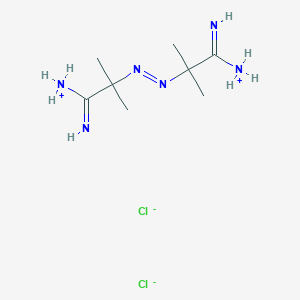

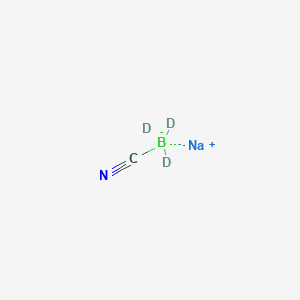

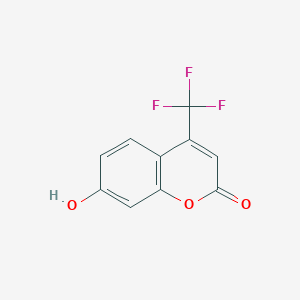

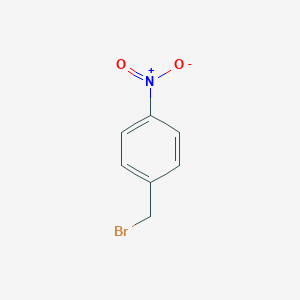

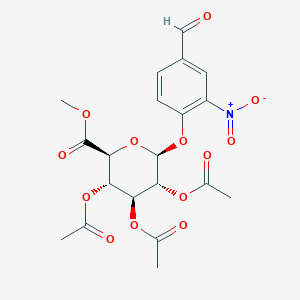

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.